molecular formula C20H19FN2O3 B11704410 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide

Cat. No.: B11704410
M. Wt: 354.4 g/mol
InChI Key: MNVMZJMNHZGTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide is a complex organic compound that features a phthalimide moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Attachment of the Hexanamide Chain: The phthalimide intermediate is then reacted with 6-bromohexanoic acid in the presence of a base such as potassium carbonate to form the desired hexanamide chain.

    Introduction of the Fluorophenyl Group: The final step involves the coupling of the hexanamide intermediate with 4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hexanamide chain, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the phthalimide moiety, converting it to phthalamide or phthalic acid derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Phthalamide and phthalic acid derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.

Medicine

Medically, this compound is being investigated for its therapeutic potential. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a promising lead compound for new drug discovery.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide involves its interaction with specific molecular targets. The phthalimide moiety can form hydrogen bonds with enzyme active sites, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid
  • N-(4-fluorophenyl)hexanamide
  • Phthalimide derivatives

Uniqueness

What sets 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-fluorophenyl)hexanamide apart from similar compounds is the combination of the phthalimide and fluorophenyl groups. This unique structure provides a balance of hydrophobic and hydrophilic properties, enhancing its ability to interact with a wide range of biological targets and making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)hexanamide

InChI

InChI=1S/C20H19FN2O3/c21-14-9-11-15(12-10-14)22-18(24)8-2-1-5-13-23-19(25)16-6-3-4-7-17(16)20(23)26/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,22,24)

InChI Key

MNVMZJMNHZGTQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.